Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
CAS No.: 3700-96-7
Cat. No.: VC18506477
Molecular Formula: C12H23O7PS
Molecular Weight: 342.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3700-96-7 |
|---|---|
| Molecular Formula | C12H23O7PS |
| Molecular Weight | 342.35 g/mol |
| IUPAC Name | dipropan-2-yl 2-dimethoxyphosphorylsulfanylbutanedioate |
| Standard InChI | InChI=1S/C12H23O7PS/c1-8(2)18-11(13)7-10(12(14)19-9(3)4)21-20(15,16-5)17-6/h8-10H,7H2,1-6H3 |
| Standard InChI Key | BFZWMSHWDNXYLW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=O)(OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, dipropan-2-yl 2-dimethoxyphosphorylsulfanylbutanedioate, reflects its esterified butanedioic acid core modified with a phosphorothioate group. Its molecular formula, C₁₂H₂₃O₇PS, corresponds to a molecular weight of 342.35 g/mol. The structural formula (Figure 1) reveals two isopropyl ester groups at the terminal carboxylates and a central sulfur atom bridging the phosphoryl and succinate moieties.
Table 1: Key Identifiers of Dipropan-2-yl 2-[(Dimethoxyphosphoryl)Sulfanyl]Butanedioate
| Property | Value |
|---|---|
| CAS No. | 3700-96-7 |
| Molecular Formula | C₁₂H₂₃O₇PS |
| Molecular Weight | 342.35 g/mol |
| IUPAC Name | dipropan-2-yl 2-dimethoxyphosphorylsulfanylbutanedioate |
| SMILES | CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=O)(OC)OC |
| InChI Key | BFZWMSHWDNXYLW-UHFFFAOYSA-N |
| PubChem CID | 107158 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate involves multi-step organic reactions, typically beginning with the preparation of the butanedioic acid intermediate. A plausible route includes:
-
Esterification of butanedioic acid with isopropanol to form diisopropyl succinate.
-
Thiophosphorylation of the central carbon using dimethoxyphosphoryl chloride in the presence of a sulfur nucleophile.
Critical challenges include controlling regioselectivity during phosphorylation and minimizing hydrolysis of the phosphorothioate group. Yields are highly dependent on anhydrous conditions and catalytic methods to stabilize reactive intermediates.
Industrial and Laboratory-Scale Production
No commercial production data are available, as the compound remains primarily a research-grade material. Small-scale synthesis protocols emphasize purity over throughput, with chromatographic purification (e.g., silica gel column) being standard post-reaction.
Physicochemical Properties
Stability and Reactivity
The compound’s phosphorothioate group confers susceptibility to hydrolysis under acidic or alkaline conditions, releasing thiophosphate derivatives. Stability studies recommend storage at 2–8°C under inert gas to prevent oxidative degradation of the sulfur moiety.
Solubility and Partitioning
Predicted logP values (via computational models) indicate moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely limited, necessitating emulsifiers for biological assays.
Research Gaps and Future Directions
Toxicological Profiling
Despite its research use, in vivo toxicity data are absent. Priority studies should include acute toxicity assays in model organisms and metabolite identification to assess bioaccumulation risks.
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the isopropyl ester or phosphoryl groups could optimize target selectivity. Computational docking studies against cholinesterases or phosphatases are recommended to identify potential therapeutic targets.
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